Enantioselective Clearance Difference
In a two-way cross-over clinical study of 300 and 400 mg racemic etodolac, the total clearance of the active S-enantiomer was 26.8 L/h, compared to only 2.21 L/h for the inactive R-enantiomer. The volume of distribution at steady-state was also markedly different at 45.8 L and 14.6 L, respectively [1]. This 12.1-fold difference in clearance and 3.1-fold difference in distribution volume underscore the necessity of using an enantiomer-specific internal standard like (S)-Etodolac-d4 for accurate quantification of the therapeutically relevant species.
| Evidence Dimension | Total Clearance (CL) |
|---|---|
| Target Compound Data | 26.8 L/h (for S-etodolac, the analyte matched by (S)-Etodolac-d4) |
| Comparator Or Baseline | 2.21 L/h (for R-etodolac) |
| Quantified Difference | 12.1-fold higher |
| Conditions | Human clinical study; 8 healthy volunteers; racemic etodolac administration; LC-MS/MS quantification |
Why This Matters
Using a non-enantioselective internal standard would produce inaccurate pharmacokinetic parameters for the active drug, compromising study validity and regulatory submissions.
- [1] de Miranda Silva, C., Rocha, A., Tozatto, E., da Silva, L. M., Donadi, E. A., Dalla Costa, T., ... & Bulitta, J. B. (2017). Development of an Enantioselective and Biomarker-Informed Translational Population Pharmacokinetic/Pharmacodynamic Model for Etodolac. AAPS Journal, 19(6), 1814–1825. View Source
